molecular formula C25H19ClN4O3 B2428782 Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate CAS No. 1251695-41-6

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

Cat. No.: B2428782
CAS No.: 1251695-41-6
M. Wt: 458.9
InChI Key: SFFCITISJJIWHN-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a synthetic compound used in scientific experiments to determine its biological properties and potential implications in various fields . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .


Synthesis Analysis

The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This material is used to produce 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound is prepared after the reduction of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of compounds closely related to Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate. These studies often focus on developing new synthetic pathways, investigating the compounds' reactivity, and exploring their potential applications in various domains such as medicinal chemistry and material science. For instance, studies on the synthesis of orthogonally protected amino acids and nitrogen-bridged purine-like C-nucleosides highlight the versatility of these compounds in the synthesis of complex molecules (Czajgucki et al., 2003); (Khadem et al., 1989).

Pharmacological Applications

The pharmacological applications of compounds related to this compound have been explored, particularly their potential as GPIIb/IIIa integrin antagonists, which could offer therapeutic value in antithrombotic treatments (Hayashi et al., 1998). Additionally, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential use in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Molecular and Spectroscopic Studies

Molecular and spectroscopic studies on related compounds provide insights into their structure-activity relationships and potential applications in drug design and development. For example, the synthesis and spectroscopic analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate have contributed to understanding the molecular basis of their biological activities (İ. Koca et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate involves the reaction of 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid with ethyl 3-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form the final product.", "Starting Materials": [ "4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid", "ethyl 3-amino benzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid is reacted with ethyl 3-amino benzoate in the presence of DCC and DMAP to form the intermediate ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate.", "Step 2: The intermediate is then treated with benzoyl chloride to form the final product Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate." ] }

CAS No.

1251695-41-6

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31)

InChI Key

SFFCITISJJIWHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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